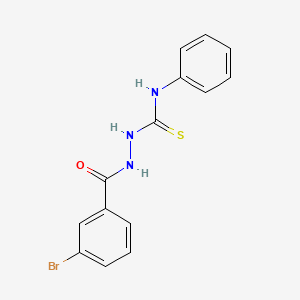

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-[(3-bromobenzoyl)amino]-3-phenylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3OS/c15-11-6-4-5-10(9-11)13(19)17-18-14(20)16-12-7-2-1-3-8-12/h1-9H,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOMZMKPGNWYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282104-48-7 | |

| Record name | 2-(3-BROMOBENZOYL)-N-PHENYLHYDRAZINECARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular structure and physicochemical properties of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide

An In-depth Technical Guide to 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide: Structure, Properties, and Methodologies

Introduction

Thiourea derivatives represent a significant class of organic compounds characterized by the N-C(S)-N core. Their versatile chemical reactivity and ability to form stable complexes with metal ions have established them as crucial scaffolds in medicinal chemistry and materials science.[1][2] The presence of both hydrogen bond donors (N-H) and acceptors (C=S, C=O) allows these molecules to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant properties.[1][2][3][4] This guide focuses on a specific, functionally rich derivative: 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide. The molecule integrates a 3-bromobenzoyl moiety, a phenyl group, and a hydrazinecarbothioamide linker, creating a structure of considerable interest for drug discovery and chemical synthesis.

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the molecule's structure, a proposed synthetic pathway, detailed characterization methodologies, and an exploration of its potential physicochemical properties and therapeutic applications based on established literature for analogous compounds.

Molecular Structure and Elucidation

The fundamental identity of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is defined by its unique arrangement of atoms and functional groups.

-

Molecular Formula: C₁₄H₁₂BrN₃OS[5]

-

Molecular Weight: 349.24 g/mol

-

Key Functional Groups:

-

Thiourea Core (-NH-C(S)-NH-): Central to the molecule's chemical properties and biological activity.

-

Benzoyl Group (-C(O)-Ph): An acyl group that influences electronic properties and provides a site for hydrogen bonding.

-

Hydrazine Linker (-NH-NH-): Connects the thiourea and benzoyl moieties.

-

3-Bromophenyl Ring: A substituted aromatic ring that impacts lipophilicity and can participate in halogen bonding.

-

N-Phenyl Ring: A terminal aromatic group that contributes to the overall size and steric profile.

-

Caption: Molecular structure of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide.

Proposed Synthesis and Characterization Workflow

Caption: Proposed synthetic and characterization workflow.

Spectroscopic Characterization (Expected)

Structural confirmation relies on a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. Aromatic protons on the two phenyl rings will appear as complex multiplets in the δ 7.0-8.5 ppm range. The N-H protons are expected to appear as broad singlets at lower fields (δ 9.0-12.0 ppm), with their exact chemical shifts being solvent and concentration-dependent.[7][8][9]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic signals for the carbonyl carbon (C=O) around 165-175 ppm and the thiocarbonyl carbon (C=S) around 180-190 ppm.[6] Aromatic carbons will resonate in the 120-140 ppm region, with the carbon attached to the bromine atom appearing at a distinct chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of functional groups. Expected peaks include N-H stretching (3100-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), a strong C=O stretching band (1650-1680 cm⁻¹), and a C=S stretching band (1240-1260 cm⁻¹).[4][6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an accurate mass of the molecular ion ([M+H]⁺). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, showing two peaks of nearly equal intensity separated by 2 Da.[5]

Single-Crystal X-ray Diffraction

The most definitive method for structural elucidation is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.[10][11][12] Analysis of the crystal packing can reveal intermolecular interactions, such as N-H···O and N-H···S hydrogen bonds, which are crucial for understanding the supramolecular chemistry and physical properties of the compound.[11][13]

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, and distribution.[14]

| Property | Predicted Value/Characteristic | Rationale |

| Melting Point | High; likely >150 °C | The planar structure, potential for strong intermolecular hydrogen bonding (N-H···O, N-H···S), and aromatic stacking contribute to a stable crystal lattice requiring significant energy to disrupt.[4] |

| Solubility | Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (methanol, ethanol). | The molecule has significant nonpolar character from the two aromatic rings. The polar functional groups allow for solubility in polar organic solvents. |

| Lipophilicity (XlogP) | Predicted XlogP is approximately 3.4.[5] | The presence of the bromophenyl and phenyl groups contributes to its lipophilic nature, which is a key parameter for membrane permeability. |

| Stability | Generally stable under normal conditions. May be susceptible to hydrolysis at the acyl-hydrazine bond under strong acidic or basic conditions. | The amide and thiourea functionalities are typically robust, but extreme pH can lead to degradation. |

Potential Therapeutic Applications

While this specific molecule has not been extensively studied, the chemical moieties it contains are present in numerous compounds with established biological activity. This allows for an informed projection of its potential therapeutic applications.

-

Anticancer Activity: Many thiourea and benzoylhydrazine derivatives have demonstrated potent anticancer effects.[3][7][15] Their mechanism of action can involve the inhibition of key enzymes like tyrosinase or sirtuin-1, or interference with cell signaling pathways crucial for cancer cell proliferation.[3][16] The structural features of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide make it a candidate for screening against various cancer cell lines.

-

Enzyme Inhibition: The thiourea scaffold is a known chelator of metal ions, making it a potential inhibitor for metalloenzymes. For example, derivatives have shown potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing type 2 diabetes.[1][8]

-

Antimicrobial and Antioxidant Activity: The hydrazinecarbothioamide core is frequently found in compounds with antimicrobial and antioxidant properties.[2][6][17] These compounds can act by scavenging free radicals or by disrupting microbial cell processes.

Detailed Experimental Protocols

Protocol: Synthesis of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide

Causality: This two-step protocol first creates the necessary N-phenylhydrazinecarbothioamide precursor, which is then acylated by 3-bromobenzoyl chloride. Using the acid chloride ensures a high-yield, irreversible reaction.

Step 1: Synthesis of N-Phenylhydrazinecarbothioamide

-

Dissolve phenyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. The addition should be slow to control the exothermic reaction.

-

Stir the reaction mixture at room temperature for 2-3 hours. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C.

Step 2: Synthesis of the Title Compound

-

In a separate flask, suspend N-phenylhydrazinecarbothioamide (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (20 mL).

-

Add a base such as triethylamine (1.2 eq) to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 3-bromobenzoyl chloride (1.05 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound.

Protocol: Characterization by ¹H NMR Spectroscopy

Causality: This protocol ensures a high-quality spectrum for structural verification by using a deuterated solvent to eliminate solvent signals and an internal standard for accurate chemical shift referencing.

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow down N-H proton exchange, resulting in sharper N-H signals.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the resulting Free Induction Decay (FID) with appropriate Fourier transform, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

Conclusion

2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a molecule with significant potential, stemming from its rich chemical architecture. By combining the well-documented properties of the thiourea scaffold with the specific functionalities of its substituted aromatic rings, it stands as a promising candidate for further investigation in drug discovery and materials science. This guide provides the foundational knowledge—from a proposed synthesis to detailed characterization protocols and predicted properties—required for researchers to confidently engage with and explore the scientific possibilities of this compound.

References

-

U. Farooq et al., "In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter," ACS Omega, 2022. [Link]

-

H. Y. Tan et al., "Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study," Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

-

A. F. M. Al-Mokhtar et al., "Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1)," Jurnal Kimia Sains dan Aplikasi, 2022. [Link]

-

M. A. Al-Bajalan et al., "Computational insights into thiourea derivatives and their copper complexes as potential CDK inhibitors in HCT116 colon carcinoma cells," ResearchGate, 2024. [Link]

-

M. B. Toktar et al., "Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)," Molecules, 2022. [Link]

-

A. H. Al-Masoudi et al., "Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant," SciSpace, 2013. [Link]

-

A. A. El-Sayed et al., "Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs," Longdom Publishing, 2018. [Link]

-

A. N. Kurskaya et al., "Synthesis, Structure, and Biological Activity of Copper and Cobalt Coordination Compounds with Substituted 2-(2-Hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamides," ResearchGate, 2021. [Link]

-

A. M. Alafeefy et al., "Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties," Molecules, 2016. [Link]

-

S. S. Honnalli et al., "Synthesis, Characterization and Evaluation of Biological Activity of some Substituted(E)-2-Benzylidenehydrazinecarbothio Amides," ResearchGate, 2014. [Link]

-

P. S. Gaponenko et al., "Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles," Crystals, 2022. [Link]

-

PubChem, "2-(3-bromobenzoyl)-n-phenylhydrazinecarbothioamide," National Center for Biotechnology Information. [Link]

-

M. S. M. Yusof et al., "2-Bromo-N-(dibenzylcarbamothioyl)benzamide," Acta Crystallographica Section E, 2010. [Link]

-

S. Batool et al., "Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][16][18]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach," Molecules, 2021. [Link]

-

J. M. Jacob et al., "(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide," Acta Crystallographica Section E, 2014. [Link]

-

A. A. Aly et al., "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives," International Journal of Organic Chemistry, 2011. [Link]

-

D. R. Spring et al., "Synthesis of sp3-rich fragments with polar exit vectors," Organic & Biomolecular Chemistry, 2021. [Link]

-

S. S. Kumar et al., "Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide," IUCrData, 2021. [Link]

Sources

- 1. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 282104-48-7 (C14H12BrN3OS) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 10. mdpi.com [mdpi.com]

- 11. 2-Bromo-N-(dibenzylcarbamothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromobenzoyl Thiosemicarbazide Derivatives

Introduction: The Significance of the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by the N-N-C(=S)-N backbone. This structural motif imparts a unique combination of chemical reactivity and biological activity, making them valuable building blocks in medicinal and materials chemistry.[1][2] The presence of multiple nitrogen and sulfur donor atoms allows for the chelation of metal ions, a property that has been exploited in the design of various therapeutic agents.[3] Derivatives of thiosemicarbazide, particularly thiosemicarbazones formed by condensation with aldehydes and ketones, have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2]

The introduction of a 3-bromobenzoyl group to the thiosemicarbazide core provides a handle for further structural modifications and can influence the biological activity of the resulting derivatives. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding to biological targets. This guide provides a comprehensive overview of the synthetic pathway to 3-bromobenzoyl thiosemicarbazide and its derivatives, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthesis Pathway: A Three-Step Approach

The synthesis of 3-bromobenzoyl thiosemicarbazide is a well-established, three-step process commencing from 3-bromobenzoic acid. Each step involves a fundamental organic transformation, and a thorough understanding of the reaction mechanisms and experimental parameters is crucial for successful synthesis.

Step 1: Synthesis of 3-Bromobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 3-bromobenzoic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, and thionyl chloride (SOCl₂) is the reagent of choice for this purpose due to the clean nature of the reaction, with the byproducts being gaseous sulfur dioxide and hydrogen chloride.[4]

Causality Behind Experimental Choices:

-

Reagent: Thionyl chloride is highly effective for this conversion. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a good leaving group.

-

Solvent: The reaction can be run neat or in an inert aprotic solvent like toluene or dichloromethane. The use of a solvent can help to control the reaction temperature and facilitate stirring.[4]

-

Anhydrous Conditions: It is imperative to carry out the reaction under strictly anhydrous conditions, as both thionyl chloride and the product, 3-bromobenzoyl chloride, are sensitive to moisture and will hydrolyze back to the carboxylic acid.[4]

-

Excess Reagent: An excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid. The excess reagent can be easily removed by distillation after the reaction is complete.[4]

Experimental Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a calcium chloride guard tube, add 3-bromobenzoic acid (10.0 g, 49.7 mmol).

-

Carefully add thionyl chloride (11.0 mL, 150 mmol, 3 equivalents) to the flask in a fume hood.

-

Gently heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude 3-bromobenzoyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | 249 (decomposes) |

| Thionyl Chloride | SOCl₂ | 118.97 | 76 |

| 3-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | 115-117 (at 15 mmHg) |

graph Synthesis_Step1 { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];reactant [label="3-Bromobenzoic Acid"]; reagent [label="Thionyl Chloride (SOCl2)\nReflux, 2-3h", shape=plaintext, fontcolor="#34A853"]; product [label="3-Bromobenzoyl Chloride"];

reactant -> product [label="Acyl Chloride Formation"]; }

Caption: Synthesis of 3-Bromobenzoyl Chloride.

Step 2: Synthesis of 3-Bromobenzoyl Isothiocyanate

The second step involves the conversion of the newly formed 3-bromobenzoyl chloride into the key intermediate, 3-bromobenzoyl isothiocyanate. This is achieved through a nucleophilic substitution reaction with a thiocyanate salt, typically ammonium thiocyanate or potassium thiocyanate.[5]

Causality Behind Experimental Choices:

-

Reagents: Ammonium thiocyanate or potassium thiocyanate serve as the source of the thiocyanate nucleophile. The choice between the two is often based on availability and solubility in the chosen solvent.

-

Solvent: Anhydrous acetone is a commonly used solvent for this reaction.[6] It is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. The use of aprotic solvents is crucial to avoid hydrolysis of the acyl chloride.

-

In Situ Generation: The 3-bromobenzoyl isothiocyanate is often generated and used in the next step without isolation due to its reactivity. This approach, known as an in situ reaction, can improve overall efficiency and yield.

Experimental Protocol:

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend ammonium thiocyanate (4.1 g, 54 mmol) in 50 mL of anhydrous acetone.

-

Add a solution of 3-bromobenzoyl chloride (10.9 g, 50 mmol) in 25 mL of anhydrous acetone dropwise to the stirred suspension at room temperature over 30 minutes.

-

After the addition is complete, gently reflux the reaction mixture for 1 hour.

-

A white precipitate of ammonium chloride will form. The resulting solution/suspension containing 3-bromobenzoyl isothiocyanate is then cooled to room temperature and used directly in the next step.

Caption: Synthesis of 3-Bromobenzoyl Isothiocyanate.

Step 3: Synthesis of 3-Bromobenzoyl Thiosemicarbazide

The final step in the synthesis of the core structure is the reaction of the in situ generated 3-bromobenzoyl isothiocyanate with hydrazine hydrate. This is a nucleophilic addition reaction where the nitrogen of hydrazine attacks the electrophilic carbon of the isothiocyanate group.

Causality Behind Experimental Choices:

-

Reagent: Hydrazine hydrate is a common and effective source of the hydrazine nucleophile. It is a strong nucleophile that readily reacts with the isothiocyanate.

-

Solvent: The reaction is typically carried out in the same solvent as the previous step (acetone) or in ethanol. Ethanol is a good choice as it can dissolve both the isothiocyanate and hydrazine hydrate.[7]

-

Temperature: The reaction is usually conducted at room temperature or with gentle heating to ensure complete reaction without decomposition of the product.

-

Work-up: The product, 3-bromobenzoyl thiosemicarbazide, often precipitates from the reaction mixture upon cooling or after the addition of water. It can then be collected by filtration and purified by recrystallization.

Experimental Protocol:

-

To the cooled solution/suspension of 3-bromobenzoyl isothiocyanate from Step 2, add a solution of hydrazine hydrate (2.5 mL, 50 mmol) in 20 mL of ethanol dropwise with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. A precipitate will form during this time.

-

After the reaction is complete, pour the mixture into 200 mL of cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 3-bromobenzoyl thiosemicarbazide as a white or off-white solid.

Caption: Synthesis of 3-Bromobenzoyl Thiosemicarbazide.

Synthesis of 3-Bromobenzoyl Thiosemicarbazide Derivatives

The core 3-bromobenzoyl thiosemicarbazide is a versatile intermediate for the synthesis of a wide range of derivatives, most notably thiosemicarbazones.

Synthesis of 3-Bromobenzoyl Thiosemicarbazones

Thiosemicarbazones are synthesized by the condensation reaction of the terminal -NH₂ group of the thiosemicarbazide with an aldehyde or a ketone.[1][8] This reaction is typically acid-catalyzed and proceeds via the formation of a carbinolamine intermediate followed by dehydration.

Causality Behind Experimental Choices:

-

Reactants: A wide variety of aromatic and aliphatic aldehydes and ketones can be used to generate a library of thiosemicarbazone derivatives.

-

Solvent: Ethanol is a common solvent for this reaction as it can dissolve both the thiosemicarbazide and the carbonyl compound.[9]

-

Catalyst: A catalytic amount of a protic acid, such as glacial acetic acid or hydrochloric acid, is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.[10]

-

Purification: The resulting thiosemicarbazones often have limited solubility in the reaction medium and precipitate upon formation or cooling. They can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Experimental Protocol for a Representative Derivative: 1-(3-Bromobenzoyl)-4-(4-chlorobenzylidene)thiosemicarbazide

-

In a 50 mL round-bottom flask, dissolve 3-bromobenzoyl thiosemicarbazide (1.0 g, 3.6 mmol) in 20 mL of warm ethanol.

-

Add 4-chlorobenzaldehyde (0.51 g, 3.6 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(3-Bromobenzoyl)-4-(4-chlorobenzylidene)thiosemicarbazide | C₁₅H₁₁BrClN₃OS | 412.70 |

graph Derivatization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];reactant1 [label="3-Bromobenzoyl Thiosemicarbazide"]; reactant2 [label="Aldehyde/Ketone (R-C(=O)-R')"]; catalyst [label="Acid Catalyst (e.g., Acetic Acid)\nEthanol, Reflux", shape=plaintext, fontcolor="#FBBC05"]; product [label="3-Bromobenzoyl Thiosemicarbazone"];

{rank=same; reactant1; reactant2}; reactant1 -> product; reactant2 -> product; catalyst -> product [style=invis]; }

Caption: General scheme for the synthesis of thiosemicarbazone derivatives.

Characterization of 3-Bromobenzoyl Thiosemicarbazide Derivatives

The synthesized compounds should be thoroughly characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiosemicarbazide will show characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1200-1300 cm⁻¹).[11] In the case of thiosemicarbazones, a C=N stretching vibration will be observed around 1590-1620 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the N-H protons (which are often broad and may exchange with D₂O), and any protons from the aldehyde or ketone used for derivatization. The chemical shifts of the N-H protons can be highly variable and depend on the solvent and concentration.[12]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 160-170 ppm), the thiocarbonyl carbon (around 180-190 ppm), and the aromatic carbons.[12]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide further structural information.

Conclusion

The synthesis of 3-bromobenzoyl thiosemicarbazide and its derivatives is a straightforward and versatile process that provides access to a class of compounds with significant potential in drug discovery and development. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize and explore the structure-activity relationships of this important scaffold. This guide provides a solid foundation for the synthesis and characterization of these promising molecules, empowering researchers to further investigate their biological properties and potential therapeutic applications.

References

-

Study, preparation and characterization of thiosemicarbazone ligands and their compounds. (2019). ResearchGate. [Link]

-

Thiosemicarbazide – Knowledge and References. (2019). Taylor & Francis. [Link]

-

Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (2025). International Journal of Advanced Research (IJAR). [Link]

-

Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of thiosemicarbazones (3a-y). (2025). ResearchGate. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). Research Square. [Link]

-

Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. (2025). International Journal of Advanced Research (IJAR). [Link]

-

Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. (2023). Taylor & Francis Online. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2022). springer.com. [Link]

-

Reaction of isothiocyanate. (2023). Reddit. [Link]

-

Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes. (2011). PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. jocpr.com [jocpr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. reddit.com [reddit.com]

- 8. rsc.org [rsc.org]

- 9. chemmethod.com [chemmethod.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. journalijar.com [journalijar.com]

- 12. revroum.lew.ro [revroum.lew.ro]

Technical Guide: Spectral Characterization of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide

This guide serves as a technical whitepaper for the structural characterization of 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide . It is designed for researchers requiring rigorous spectral interpretation logic, moving beyond simple data listing to the causality of spectral features.

Executive Summary & Structural Context

The compound 2-(3-bromobenzoyl)-N-phenylhydrazinecarbothioamide is a functionalized thiosemicarbazide derivative.[1] These scaffolds are critical in medicinal chemistry due to their ability to chelate transition metals (Cu, Fe) and their pharmacophore similarity to antiviral and anticancer agents.[2]

Structurally, the molecule comprises three distinct domains that dictate its spectral signature:

-

The Electron-Withdrawing Core: A 3-bromophenyl ring attached to a carbonyl.

-

The Hydrazine Bridge: An acyl-hydrazine linkage (

). -

The Thioamide Terminus: A phenyl-substituted thiourea-like motif (

).

Tautomeric Equilibrium

A critical prerequisite for spectral analysis is understanding the thione-thiol tautomerism.

-

Solid State (IR): The compound exists predominantly in the thione form (C=S).

-

Solution (NMR): In polar aprotic solvents (DMSO-

), the thione form remains dominant, stabilized by intramolecular hydrogen bonding, though trace thiol tautomers may exist.[2]

Figure 1: Tautomeric equilibrium and its impact on spectral observation. The thione form is the primary species observed in standard characterization.[3]

Synthesis & Sample Preparation

To ensure spectral fidelity, the sample must be free of the starting material (3-bromobenzohydrazide) and phenyl isothiocyanate.

-

Synthesis Route: Nucleophilic addition of 3-bromobenzohydrazide to phenyl isothiocyanate in refluxing ethanol.

-

Purification: Recrystallization from ethanol/DMF is required to remove unreacted amines which can obscure the aliphatic/NH region.

Experimental Protocol: Spectral Sample Prep

-

IR Spectroscopy (KBr Pellet):

-

Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

-

Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

-

Press under vacuum (10 tons) to form a transparent disc.

-

-

H NMR (DMSO-

-

Dissolve 5–10 mg of sample in 0.6 mL of DMSO-

. -

Note: DMSO is preferred over CDCl

due to the low solubility of thiosemicarbazides in non-polar solvents and to disrupt intermolecular H-bonds, sharpening the NH signals.

-

Infrared (IR) Spectral Analysis

The IR spectrum provides definitive proof of the functional group integrity. The absence of a band in the 2500–2600 cm

Key Diagnostic Bands

| Frequency (cm | Intensity | Assignment | Structural Insight |

| 3350 – 3150 | Med/Broad | Multiple bands corresponding to the three unique N-H bonds. Broadening indicates intermolecular H-bonding. | |

| 3050 – 3000 | Weak | Aromatic C-H stretching vibrations. | |

| 1680 – 1650 | Strong | Amide I band. Confirms the benzoyl carbonyl. Lower frequency than esters due to conjugation with the hydrazine nitrogen.[1] | |

| 1590 – 1540 | Medium | Aromatic ring skeletal vibrations mixed with Amide II bending. | |

| 1250 – 1190 | Medium | Thioamide I. Often a mixed mode (N-C-N stretch + C=S stretch). Critical for confirming the thiosemicarbazide linkage. | |

| 1080 – 1000 | Weak | Hydrazine bridge stretch. | |

| 600 – 550 | Medium | Characteristic aryl-bromide stretch. |

Mechanistic Note: The C=S bond is less polarized than C=O, often resulting in a less intense and more coupled vibration compared to the carbonyl.[2] If the C=S band appears as a doublet or has shoulders, it suggests rotational isomers (rotamers) frozen in the crystal lattice.

H NMR Spectral Analysis

The proton NMR spectrum in DMSO-

The Exchangeable Protons (NH)

These are the most diagnostic signals. Their chemical shift is heavily influenced by anisotropic deshielding from the C=O/C=S groups and intramolecular Hydrogen Bonding .

-

10.5 – 10.8 ppm (Singlet, 1H):

-

9.8 – 10.2 ppm (Singlet, 1H):

-

9.5 – 9.8 ppm (Singlet, 1H):

Validation Step: Addition of

The Aromatic Region (7.0 – 8.2 ppm)

This region contains 9 protons.[4] We must distinguish the 3-bromophenyl ring (4H) from the N-phenyl ring (5H).

3-Bromobenzoyl Ring System (AMXY Pattern)

The bromine at the meta position creates a distinct splitting pattern due to symmetry breaking.

| Proton | Multiplicity | Assignment Logic | ||

| H-2' | 8.05 – 8.15 | Singlet (t) | ~1.8 | Most Deshielded. Located between C=O and Br. Appears as a narrow triplet (or singlet) due to tiny meta-coupling. |

| H-4' | 7.80 – 7.90 | Doublet | 7.8 | Ortho to Br, Para to C=O. Deshielded by Br. |

| H-6' | 7.70 – 7.80 | Doublet | 7.8 | Ortho to C=O. Deshielded by Carbonyl anisotropy. |

| H-5' | 7.45 – 7.55 | Triplet | 7.8 | Meta to both substituents. Appears as a pseudo-triplet ( |

N-Phenyl Ring System[4][5]

- 7.10 – 7.60 ppm (Multiplet, 5H): typically appears as overlapping multiplets. The ortho-protons of this ring may shift slightly downfield if involved in H-bonding with the thioamide sulfur.

Figure 2: Logical flow for assigning 1H NMR signals. The H2' singlet is the key entry point for interpreting the aromatic region.

References

-

Thiosemicarbazide Synthesis & Bioactivity

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis.

-

Source: [2]

-

Spectral Characterization (IR/NMR)

- Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. (Detailed band assignments for C=S and NH).

-

Source:

-

Tautomerism Studies

- Experimental and computational studies of tautomerism in pyridine carbonyl thiosemicarbazide derivatives.

-

Source: [2]

-

Benzoyl Thiosemicarbazide Data

- 1,2-Dibenzoylthiosemicarbazide: Synthesis and NMR Analysis.

-

Source: [2]

Sources

Technical Guide: Electronic Absorption Profiling of Bromobenzoyl Hydrazinecarbothioamides

Topic: Electronic Absorption Spectra of Bromobenzoyl Hydrazinecarbothioamides Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Discovery Specialists

Executive Summary

Bromobenzoyl hydrazinecarbothioamides represent a critical scaffold in coordination chemistry and medicinal pharmacophores. Characterized by the presence of a hard donor (oxygen in

Molecular Architecture & Chromophoric Systems

To accurately interpret the electronic spectra, one must first deconstruct the molecular orbitals involved. The bromobenzoyl hydrazinecarbothioamide structure (

-

The Bromophenyl Moiety: The bromine atom acts as an auxochrome. While inductively withdrawing (-I effect), it donates electron density via resonance (+M effect) into the aromatic ring. This typically results in a bathochromic (red) shift of the benzenoid

transitions compared to the unsubstituted benzoyl analog. -

The Carbonyl Amide (

): Exhibits characteristic -

The Thioamide Core (

): The thiocarbonyl group is highly polarizable. It displays intense

Tautomeric Equilibrium

A defining feature of this class is the thione-thiol tautomerism, which drastically alters the electronic spectrum depending on solvent polarity and pH.

-

Thione Form (Solid State/Neutral Solvents): Dominant

character. -

Thiol Form (Solution/Basic pH): Formation of

and

Figure 1: Thione-thiol tautomeric equilibrium central to the spectral behavior of hydrazinecarbothioamides.

Synthesis & Purification for Spectral Analysis

High-fidelity UV-Vis data requires samples free of unreacted hydrazide or isothiocyanate precursors, which possess overlapping absorption bands.

Optimized Synthesis Protocol

Reaction: Nucleophilic addition of 4-bromobenzhydrazide to an isothiocyanate (e.g., phenyl isothiocyanate or alkyl isothiocyanate).

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromobenzhydrazide (10 mmol) in absolute ethanol (20 mL). Heat gently if necessary to ensure complete solvation.

-

Addition: Add an equimolar amount (10 mmol) of the appropriate isothiocyanate dropwise with constant stirring.

-

Reflux: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The disappearance of the hydrazide spot indicates completion.

-

Precipitation: Cool the reaction mixture to room temperature, then refrigerate overnight. The product typically precipitates as a white or off-white solid.

-

Purification (Critical): Recrystallize from hot ethanol.

-

Quality Control: The melting point must be sharp (range < 2°C).

-

Spectral Blanking: Ensure the solvent used for UV-Vis (e.g., DMSO, MeOH) is spectroscopic grade.

-

Figure 2: Synthesis and purification workflow to ensure spectroscopic grade analytes.

Electronic Absorption Profiling

The UV-Vis spectra of bromobenzoyl hydrazinecarbothioamides typically display three primary absorption bands. The precise position varies based on the N-substituent (alkyl vs. aryl).

Characteristic Bands[1]

| Band Designation | Wavelength Range ( | Electronic Transition | Structural Origin | Effect of Br-Substituent |

| Band I | 240 – 265 nm | Aromatic Ring (Benzoyl) | Bathochromic shift (+5-10 nm) vs. unsubstituted benzoyl due to Br resonance. | |

| Band II | 290 – 315 nm | High intensity; sensitive to conjugation length. | ||

| Band III | 320 – 345 nm | Lower intensity; disappears upon S-alkylation or metal complexation. |

Note: Data derived from comparative analysis of aroyl thiosemicarbazide derivatives [1, 2].

Solvatochromism

These compounds exhibit positive solvatochromism (red shift) in polar solvents.

-

Mechanism: The excited state is more polar than the ground state. Polar solvents (DMSO, DMF) stabilize the excited state more effectively than non-polar solvents (Dioxane), reducing the energy gap (

). -

Observation: A shift of

from ~315 nm in chloroform to ~325 nm in DMSO is typical for the thioamide band.

pH-Dependent Spectral Shifts

-

Acidic Medium: Protonation of the hydrazine nitrogens may cause a hypsochromic (blue) shift due to the loss of

-electron availability. -

Basic Medium: Deprotonation promotes the thiolate anion form (

). This results in a significant bathochromic shift and hyperchromic effect (increased intensity) due to extended conjugation across the

Diagnostic Applications: Metal Complexation

One of the primary applications of analyzing these spectra is to confirm ligand binding to transition metals (Cu(II), Ni(II), Co(II)).

Ligand-to-Metal Charge Transfer (LMCT)

Upon complexation, the ligand usually coordinates via the Oxygen (carbonyl) and Sulfur (thiol/thione) atoms.

-

Spectral Signature: The

transition of the free ligand (Band III) often diminishes or shifts significantly (blue shift) because the lone pairs on Sulfur are now involved in bonding. -

New Bands: Appearance of intense bands in the 350–450 nm region indicates S

M charge transfer (LMCT). -

d-d Transitions: Weak bands in the visible region (500–700 nm) confirm the presence of metal d-orbitals, useful for determining the geometry (tetrahedral vs. octahedral).

Figure 3: Spectral changes indicating successful metal chelation.

References

-

Synthesis and Antimicrobial Evaluation of Novel Hydrazinecarbothioamides Source: National Institutes of Health (PMC) / Vertex AI Grounding Context: Provides synthesis protocols and general spectral characterization (IR, NMR) for analogous hydrazinecarbothioamide derivatives. URL:[Link]

-

Synthesis, Characterization and Evaluation of Biological Activity of Substituted (E)

values for bromobenzylidene derivatives (e.g., 317.50 nm), serving as a direct spectral comparator for the bromophenyl chromophore. URL:[Link] -

Solvent Effects on the UV-Visible Absorption Spectra of Thiosemicarbazide Derivatives Source: BioInterface Research Context: Discusses the bathochromic shifts caused by benzoyl groups and solvent polarity (solvatochromism) in thiophene-based azo dyes, applicable to the polarity sensitivity of the title compounds. URL:[Link]

-

Thiosemicarbazones as Versatile Photoswitches Source: Royal Society of Chemistry / PMC Context: Explores the UV-Vis spectral changes (E/Z isomerization) and extinction coefficients of thiosemicarbazones, relevant for understanding the photostability of the hydrazinecarbothioamide linkage. URL:[Link]

Methodological & Application

Application Notes & Protocols: Antimicrobial Susceptibility Testing for Thiosemicarbazide Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for determining the antimicrobial susceptibility of thiosemicarbazide derivatives. This document outlines the scientific rationale behind the selection of specific assays and provides detailed, step-by-step protocols for their execution.

Introduction: The Scientific Rationale for Testing Thiosemicarbazide Derivatives

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of synthetic compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][4] Some thiosemicarbazone compounds also act by forming complexes with metal ions, disrupting vital biological processes in bacteria.[5][6] Given the rise of antimicrobial resistance, the evaluation of novel compounds such as thiosemicarbazide derivatives is a critical area of research.

Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of this evaluation. It provides the foundational data for determining a compound's spectrum of activity, its potency (bacteriostatic vs. bactericidal), and for establishing structure-activity relationships to guide further chemical optimization.[2] This guide focuses on two internationally recognized and standardized methods: Broth Microdilution and Agar Disk Diffusion. These methods, when performed correctly, yield quantitative (Minimum Inhibitory Concentration - MIC) and qualitative/semi-quantitative data, respectively, that are essential for the preclinical assessment of these promising antimicrobial candidates.

The protocols detailed herein are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in AST methodologies.[7][8][9] Adherence to these standards ensures the generation of high-quality, comparable data.

Key Methodologies for Antimicrobial Susceptibility Testing

The choice of AST method depends on the specific research question, the stage of drug development, and the available resources. For novel compounds like thiosemicarbazide derivatives, a combination of methods often provides the most comprehensive understanding of their antimicrobial profile.

Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[10] The MIC is the lowest concentration of a drug that completely inhibits the visible growth of a microorganism in vitro.[11][12] This quantitative measure is invaluable for comparing the potency of different derivatives and for monitoring the emergence of resistance.

Causality Behind Experimental Choices:

-

Standardized Inoculum: The use of a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, is critical for reproducibility. A higher inoculum density can lead to falsely elevated MIC values, while a lower density may result in artificially low MICs.[11][13]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for most non-fastidious, rapidly growing bacteria.[11] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is standardized as it can significantly influence the activity of certain antimicrobial agents.

-

Serial Two-Fold Dilutions: This approach allows for a precise determination of the MIC and is a standard practice in antimicrobial susceptibility testing.[11]

-

Controls: The inclusion of growth and sterility controls is non-negotiable. The growth control validates that the bacteria can proliferate in the test medium, while the sterility control ensures that the medium and reagents are not contaminated.[11]

Caption: Workflow for Broth Microdilution Assay.

-

Preparation of the Antimicrobial Agent:

-

Prepare a stock solution of the thiosemicarbazide derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid toxicity to the bacteria.

-

Perform serial two-fold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[11]

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

-

-

Inoculation of Microtiter Plates:

-

Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of a 96-well microtiter plate.

-

Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[11]

-

Include a growth control well (50 µL CAMHB + 50 µL inoculum) and a sterility control well (100 µL CAMHB).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]

-

-

Reading and Interpreting Results:

-

The MIC is the lowest concentration of the thiosemicarbazide derivative that completely inhibits visible growth of the organism.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Agar Disk Diffusion: A Qualitative Assessment of Antimicrobial Activity

The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[14][15][16] It is particularly useful for screening a large number of compounds or bacterial strains.

Causality Behind Experimental Choices:

-

Mueller-Hinton Agar (MHA): This is the standard medium for disk diffusion as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the growth of most common non-fastidious pathogens.[13]

-

Standardized Inoculum Lawn: A confluent "lawn" of bacteria is created to ensure uniform growth, allowing for the clear visualization of zones of inhibition.

-

Zone of Inhibition: The size of the zone of inhibition is inversely proportional to the MIC. A larger zone indicates greater susceptibility of the organism to the compound.[13][14]

Caption: Workflow for Agar Disk Diffusion Assay.

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum as described in the broth microdilution protocol, adjusted to a 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension.

-

Rotate the swab several times against the inside of the tube above the fluid level to remove excess liquid.

-

Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Disks:

-

Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the thiosemicarbazide derivative. A solvent control disk should also be prepared.

-

Aseptically place the disks onto the inoculated agar surface. Ensure firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

-

The results are typically interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints, although for novel compounds, the zone diameter is a relative measure of activity.

-

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a tabular format.

Table 1: Example MIC Data for Thiosemicarbazide Derivatives

| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |

| Derivative A | 8 | 32 | >128 |

| Derivative B | 16 | 64 | >128 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 |

Table 2: Example Disk Diffusion Data for Thiosemicarbazide Derivatives

| Compound (20 µ g/disk ) | S. aureus ATCC 25923 Zone Diameter (mm) | E. coli ATCC 25922 Zone Diameter (mm) | P. aeruginosa ATCC 27853 Zone Diameter (mm) |

| Derivative A | 22 | 15 | 6 |

| Derivative B | 18 | 12 | 6 |

| Ciprofloxacin (5 µ g/disk ) | 30 | 35 | 32 |

Advanced Protocols and Considerations

Determining Minimum Bactericidal Concentration (MBC)

For compounds that exhibit promising MIC values, it is often necessary to determine if they are bacteriostatic (inhibit growth) or bactericidal (kill bacteria). The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

-

Following the determination of the MIC by broth microdilution, take a 10 µL aliquot from each well showing no visible growth.

-

Spot-plate the aliquot onto a non-selective agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.

Challenges and Self-Validating Systems

-

Solubility: Thiosemicarbazide derivatives can have limited aqueous solubility. It is crucial to ensure the compound remains in solution throughout the assay. The use of a co-solvent like DMSO is common, but its final concentration must be carefully controlled and validated to not affect bacterial growth.

-

Compound Color: If a compound is colored, it may interfere with the visual reading of the MIC. In such cases, the use of a growth indicator dye (e.g., resazurin) or spectrophotometric reading of optical density can be employed.

-

Quality Control: Regularly test reference bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with known antimicrobial agents to ensure the validity and reproducibility of the assay. The results should fall within the acceptable ranges defined by CLSI.[8]

Conclusion

The antimicrobial susceptibility testing of thiosemicarbazide derivatives is a critical step in their development as potential therapeutic agents. The broth microdilution and agar disk diffusion methods, when performed according to standardized protocols, provide reliable and reproducible data on the potency and spectrum of activity of these compounds. By understanding the rationale behind each step and incorporating appropriate controls, researchers can generate high-quality data to advance the discovery of new and effective antimicrobial agents.

References

- Ashdin Publishing. (n.d.). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative.

- PMC. (n.d.). Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis.

- PMC. (2024, March 17). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives.

- Semantic Scholar. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.

- Wikipedia. (n.d.). Disk diffusion test.

- FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.

- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".

- MDPI. (n.d.). New Thiosemicarbazide Derivatives with Multidirectional Biological Action.

- PMC. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.

- PubMed. (n.d.). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts.

- GARDP Revive. (n.d.). Disk diffusion test.

- ACS Publications. (2026, February 11). Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria | ACS Medicinal Chemistry Letters.

- YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview.

- ASM Journals. (2018, December 21). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays.

- PMC. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes.

- PMC. (2024, December 31). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics.

- Der Pharma Chemica. (n.d.). Antibacterial activity of thiosemicarbazide derivatives.

- PMC. (2022, March 24). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors.

- ResearchGate. (2025, August 6). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

- CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.

- FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.

- RSC Publishing. (2024, September 16). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation.

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.

- CHAIN. (2016, January 10). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.

- PMC. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- MDPI. (2024, October 4). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review.

- PubMed. (2024, August 17). Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus.

- MDPI. (2018, December 7). High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli.

- myadlm.org. (2016, July 21). Antimicrobial Susceptibility Testing Challenges.

- ResearchGate. (2026, January 19). Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative.

Sources

- 1. ashdin.com [ashdin.com]

- 2. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic insights and in vivo efficacy of thiosemicarbazones against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 9. chainnetwork.org [chainnetwork.org]

- 10. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Disk diffusion test – REVIVE [revive.gardp.org]

Molecular docking simulation protocols for 3-bromobenzoyl derivatives

Application Note: Advanced Molecular Docking Protocols for 3-Bromobenzoyl Derivatives

Executive Summary

The 3-bromobenzoyl moiety is a privileged structural motif in medicinal chemistry, frequently utilized to enhance the lipophilicity, membrane permeability, and target affinity of carbohydrate, nucleoside, and benzohydrazide scaffolds. As a Senior Application Scientist, I frequently observe that standard molecular docking pipelines fail to accurately predict the binding poses of these derivatives. This failure stems from the inability of traditional force fields to model the highly directional halogen bonds (XB) driven by the bromine atom's

This application note outlines a specialized, self-validating computational protocol designed specifically for 3-bromobenzoyl derivatives. By integrating Quantum Mechanical (QM) parameterization with Molecular Dynamics (MD) validation, this workflow ensures high-fidelity predictions for drug development professionals.

The Mechanistic Rationale: Why Standard Docking Fails

The addition of a bromine atom at the meta position (3-bromobenzoyl) fundamentally alters the electrostatic landscape of a ligand. Because halogens are highly polarizable, the electron density on the bromine atom is anisotropic. It features an equatorial belt of negative charge and a localized polar cap of positive electrostatic potential at the distal end—known as the

This

Computational Workflow

Molecular docking and MD simulation workflow for 3-bromobenzoyl derivatives.

The Self-Validating Protocol

To ensure trustworthiness and reproducibility, every step in this protocol is designed with an internal causality check and validation mechanism.

Phase 1: Ligand Preparation and QM Parameterization

Causality: We must explicitly model the positive

-

Structure Generation: Construct the 3-bromobenzoyl derivatives in 3D (e.g., 6-O-(3-bromobenzoyl) galactopyranosides[2] or thymidine derivatives[3]).

-

QM Optimization: Optimize the ligand geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

- -Hole Assignment: Calculate the Electrostatic Potential (ESP) map. Utilize a specialized scoring function (e.g., AutoDock Vina-XB) that incorporates empirical halogen-bonding potentials, or manually assign an Extra-Point (EP) of positive charge at the distal end of the bromine atom[1].

Phase 2: Target Protein Preparation

Causality: Incorrect protonation states, particularly of active-site histidines, will abrogate predicted halogen bonds.

-

Target Selection: Retrieve high-resolution crystal structures from the Protein Data Bank. Validated targets for 3-bromobenzoyl derivatives include E. coli FimH (PDB: 4XO8)[3], SARS-CoV-2 Mpro (PDB: 6Y84)[4], and fungal targets (PDB: 1EA1)[2].

-

Protonation State Assignment: Strip non-catalytic crystallographic waters. Use PROPKA to assign protonation states at physiological pH (7.4). Ensure that potential halogen-bond acceptors (like His41 in Mpro[4]) are modeled accurately.

-

Energy Minimization: Perform a restrained minimization (RMSD < 0.3 Å) to relieve steric clashes without distorting the native pocket architecture.

Phase 3: Docking Execution and Internal Validation

Causality: A docking protocol is only scientifically valid if it can reproduce known experimental ground truths.

-

System Validation (Critical Step): Re-dock the native co-crystallized ligand into the prepared grid. Proceed to the next step only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is

2.0 Å. -

Library Docking: Execute docking for the 3-bromobenzoyl library using the QM-parameterized grid.

-

Pose Filtering: Filter the output poses based on strict geometric criteria for halogen bonds[1]:

-

Distance (

): -

Angle (

): 140° – 180°.

-

Phase 4: Molecular Dynamics (MD) Simulation Validation

Causality: Docking provides a static snapshot. MD simulations are required to confirm the temporal stability of the halogen bond in a dynamic, solvated environment.

-

System Setup: Solvate the top-scoring complex in a TIP3P water box, neutralize with counter-ions, and apply periodic boundary conditions.

-

Production Run: Execute a 100 ns production trajectory (NPT ensemble, 300 K, 1 bar)[2].

-

Trajectory Analysis: Extract the RMSD of the protein backbone and the Root Mean Square Fluctuation (RMSF) of the active site residues. A stable Br···O/N distance over the 100 ns trajectory confirms a true positive hit[2].

Quantitative Benchmark Data

The following table summarizes validated quantitative data and key interacting residues for 3-bromobenzoyl derivatives across various therapeutic targets, demonstrating the broad utility of this scaffold.

| Target Protein | PDB ID | Scaffold Type | Key Interacting Residues | Binding Affinity / Activity Range | Ref |

| Acetylcholinesterase (AChE) | N/A | Benzohydrazides | Catalytic triad | IC50: 44–100 µM | [5] |

| Bacterial Lectin FimH | 4XO8 | Thymidine Derivatives | Tyr48, Tyr137, Asp140, Arg98 | Strong interaction (High Affinity) | [3] |

| SARS-CoV-2 Mpro | 6Y84 | Uridine Derivatives | His41, Cys145, Gly143, Glu166 | -6.0 to -7.8 kcal/mol | [4] |

| Cyclooxygenase-2 (COX-2) | N/A | Benzothieno-pyrimidines | Arg120, Tyr355 | ΔG = −9.4 kcal/mol | [6] |

| Fungal Targets | 1EA1 | Galactopyranosides | Active site pocket | pIC50: 3.67–8.15 | [2] |

References

-

Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study Source: upce.cz URL:5

-

Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives Source: nih.gov URL:2

-

Synthesis, Characterization, and Molecular Docking Against a Receptor Protein FimH of Escherichia coli (4XO8) of Thymidine Deriv Source: scielo.org.mx URL:3

-

Regular Article - Physical Chemistry Research (SARS-CoV-2 Mpro) Source: physchemres.org URL:4

-

The Significance of Halogen Bonding in Ligand–Receptor Interactions Source: nih.gov URL:1

-

Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors Source: nih.gov URL:6

Sources

- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.org.mx [scielo.org.mx]

- 4. physchemres.org [physchemres.org]

- 5. dk.upce.cz [dk.upce.cz]

- 6. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cytotoxicity Profiling of N-Phenylhydrazinecarbothioamide (4-PTSC) Scaffolds

Abstract

N-phenylhydrazinecarbothioamide, commonly referred to as 4-Phenylthiosemicarbazide (4-PTSC) , represents a privileged scaffold in medicinal chemistry due to its ability to chelate transition metals (Cu, Fe) and inhibit key oncogenic enzymes such as Topoisomerase IIα and the PI3K/Akt/mTOR signaling axis. This application note provides a rigorous, standardized protocol for evaluating the cytotoxic efficacy of 4-PTSC and its derivatives against human cancer cell lines. Unlike generic small-molecule protocols, this guide addresses specific solubility challenges, potential assay interference (redox activity), and mechanistic validation steps required for thiosemicarbazide derivatives.

Compound Properties & Preparation

Chemical Identity[1][2][3][4]

-

IUPAC Name: N-phenylhydrazinecarbothioamide (or 4-phenyl-3-thiosemicarbazide)

-

Molecular Formula: C₇H₉N₃S

-

Molecular Weight: ~167.23 g/mol

-

Solubility: Poor in water; highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Stock Solution Protocol

Critical Step: Thiosemicarbazides are prone to oxidation and precipitation in aqueous media if not handled correctly.

-

Weighing: Weigh approximately 3-5 mg of N-phenylhydrazinecarbothioamide powder into a sterile, antistatic microcentrifuge tube.

-

Solvent Addition: Add sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a stock concentration of 20 mM .

-

Calculation: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Concentration (M)]

-

-

Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Protect from light.

Cell Line Selection & Culture Conditions[4][5]

Based on current literature, 4-PTSC derivatives show preferential potency against the following lines. Select the model appropriate for your target indication.

| Cell Line | Tissue Origin | Medium | Supplementation | Typical IC50 Range (4-PTSC) |

| A549 | Lung Carcinoma | DMEM/F12 | 10% FBS, 2mM L-Glut | 10 - 100 µM |

| MCF-7 | Breast Adenocarcinoma | DMEM | 10% FBS, 0.01 mg/mL Insulin | 10 - 50 µM |

| OVCAR-4 | Ovarian Cancer | RPMI-1640 | 10% FBS | 1 - 20 µM |

| HepG2 | Hepatocellular Carcinoma | DMEM | 10% FBS, 1% NEAA | 5 - 50 µM |

| LNCaP | Prostate Carcinoma | RPMI-1640 | 10% FBS | 50 - 150 µM |

Culture Maintenance:

-

Maintain cells in logarithmic growth phase (confluence < 80%) prior to seeding.

-

Passage: Use Trypsin-EDTA (0.25%) for detachment. Ensure viability >95% (Trypan Blue exclusion) before assay setup.

Cytotoxicity Assay Protocols

Method A: MTT Assay (Standard)

Best for: High-throughput screening of soluble derivatives. Caveat: Thiosemicarbazides can have intrinsic reductive potential. If high background absorbance is observed in cell-free controls, switch to Method B (SRB).

Step-by-Step Procedure:

-

Seeding (Day 0):

-

Harvest cells and dilute to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL complete medium.

-

Seed into 96-well clear-bottom plates.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Treatment (Day 1):

-

Prepare a 2x Working Solution of the compound in complete medium.

-

Serial Dilution: Prepare 8 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 200 µM).

-

Vehicle Control: Medium + DMSO (Final DMSO concentration must be ≤ 0.5% ).[1]

-

Positive Control: Doxorubicin or Cisplatin (10 µM).

-

Add 100 µL of 2x drug solution to the existing 100 µL in wells (Final volume: 200 µL).

-

Incubate for 48 or 72 hours .

-

-

MTT Addition (Day 3/4):

-

Prepare MTT solution (5 mg/mL in PBS). Filter sterilize.[2]

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium (do not disturb crystals).

-

Add 150 µL DMSO to each well.

-

Shake plate on an orbital shaker for 10 minutes protected from light.

-

-

Readout:

-

Measure absorbance at 570 nm (reference wavelength 630 nm).

-

Method B: Sulforhodamine B (SRB) Assay (Validation)

Best for: Compounds that precipitate or interfere with redox chemistry (common with metal-complexed thiosemicarbazides).

-

Fixation: After drug incubation, add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium. Incubate at 4°C for 1 hour.

-

Washing: Wash plates 5 times with tap water and air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) for 15 minutes.

-

Washing: Wash 5 times with 1% acetic acid to remove unbound dye. Air dry.

-

Solubilization: Add 150 µL of 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

-

Readout: Measure absorbance at 510 nm .

Mechanistic Validation (Flow Cytometry)

Mere cytotoxicity is insufficient for high-impact publication. You must validate the mode of death. 4-PTSC compounds typically induce G2/M arrest and Apoptosis .

Workflow Visualization

The following diagram outlines the logical flow from compound preparation to mechanistic confirmation.